2-oxo-2-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)ethyl acetate
CAS No.: 2034241-25-1
Cat. No.: VC4181332
Molecular Formula: C15H26N2O3S
Molecular Weight: 314.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034241-25-1 |
|---|---|
| Molecular Formula | C15H26N2O3S |
| Molecular Weight | 314.44 |
| IUPAC Name | [2-oxo-2-[[1-(thian-4-yl)piperidin-4-yl]methylamino]ethyl] acetate |
| Standard InChI | InChI=1S/C15H26N2O3S/c1-12(18)20-11-15(19)16-10-13-2-6-17(7-3-13)14-4-8-21-9-5-14/h13-14H,2-11H2,1H3,(H,16,19) |
| Standard InChI Key | MCPSZMRWAIRINN-UHFFFAOYSA-N |
| SMILES | CC(=O)OCC(=O)NCC1CCN(CC1)C2CCSCC2 |
Introduction
2-Oxo-2-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)ethyl acetate is a complex organic compound with a molecular formula of C15H26N2O3S and a molecular weight of approximately 314.4 g/mol . This compound belongs to a class of molecules that incorporate both piperidine and thiopyran rings, which are of interest in medicinal chemistry due to their potential biological activities.
Synthesis
The synthesis of 2-oxo-2-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)ethyl acetate likely involves multiple steps, including the formation of the piperidine and thiopyran rings, followed by the introduction of the acetate and aminoethyl groups. Common synthesis conditions might include controlled temperatures and the use of solvents like dichloromethane or ethanol.
Potential Biological Activities
While specific biological activities of this compound have not been extensively reported, compounds with similar structures often exhibit potential as inhibitors or modulators of various enzymes or receptors. For instance, related compounds might be investigated for their effects on pathways relevant to cancer or autoimmune diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume